- Preparation of (1H-1,2,4-triazol-1-yl)alkanols via , hydrazinylalkanol intermediates, World Intellectual Property Organization, , ,
Cas no 94361-06-5 (Cyproconazole)

Cyproconazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
- 2rs,3sr)-2-(4-chloro-phenyl)-3-cyclopropyl-1-(1h-1,2,4-triazol-1-yl
- 4-triazole-1-ethanol,alpha-(4-chlorophenyl)-alpha-(1-cyclopropylethyl)-1h-2
- alpha-(4-chlorophenyl)-alpha-(1-cyclopropylethyl)-1h-1,2,4-triazole-1-ethano
- SHANDON
- ALTO
- 2RS,3RS)-2-(4-chlorophenyl)-3-cycloproyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
- Cyproconazole
- 2-(4-Chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol
- Cyproconazol
- Cyproconazole Solution
- 1H-1,2,4-Triazole-1-ethanol,a-(4-chlorophenyl)-a-(1-cyclopropylethyl)-
- 2RS,3SR)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
- rac-(2R,3RS)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazo
- α-(4-chlorophenyl)-α-(1-cyclopropylethyl)-1H-1,2,4-triazole-1-ethanol
- α-(4-Chlorophenyl)-α-(1-cyclopropylethyl)-1H-1,2,4-triazole-1-ethanol (ACI)
- Alto 100
- Alto 100SL
- Alto 240EC
- Atemi
- Atemi 10 Pepite
- Atemi C
- Caddy
- SAN 619F
- SN 108266
-
- MDL: MFCD01678672
- Inchi: 1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3
- Chiave InChI: UFNOUKDBUJZYDE-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(C(C(C2CC2)C)(CN2C=NC=N2)O)=CC=1
Proprietà calcolate
- Massa esatta: 291.11400
- Massa monoisotopica: 291.114
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 5
- Complessità: 331
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Superficie polare topologica: 50.9A^2
- XLogP3: niente
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Solido giallo o marrone
- Densità: 1.32
- Punto di fusione: 105-108°C
- Punto di ebollizione: 479.1°C at 760 mmHg
- Punto di infiammabilità: Fahrenheit: >212 ° f
Celsius: >100 ° c - Indice di rifrazione: 1.6330 (estimate)
- Solubilità: Soluble in acetone, ethanol, xylene, and dimethyl sulfoxide.
- PSA: 50.94000
- LogP: 2.86540
- Solubilità: dissolvere in acqua
Cyproconazole Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H361-H410
- Dichiarazione di avvertimento: P201-P264-P273-P280-P308+P313-P391
- Numero di trasporto dei materiali pericolosi:UN3077 9/PG 3
- WGK Germania:3
- Codice categoria di pericolo: 63-22-50/53
- Istruzioni di sicurezza: S36/37-S60-S61
- RTECS:XZ4803250
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R22
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Classe di pericolo:9
- Tossicità:LD50 in male and female rats (mg/kg): 1020, 1330 orally; in rats: 2000 dermally; LD50 in carp: 18.9 mg/l; in trout 7.2 mg/l; in bluegill sunfish 6.0 mg/l in water; LD50 in bobwhite quail (mg/kg): 150 orally; LD50 (8 day dietary) in bobwhite quail, mallard duck: 816, 1197 mg/kg (Gisi, 1986)
Cyproconazole Dati doganali
- CODICE SA:2933990015
- Dati doganali:
Codice doganale cinese:
2933990015Panoramica:
2933990015 Cloruro benzilico triazolo alcool, Penconazolo, Fluconazolo, ecc. [compreso bifeniltriazolo, Miclobutanil, Ciclopropazolo alcool, Diniconazolo, tebuconazolo, Flusilazolo]. Condizioni regolamentari: S (Certificato di registrazione dei pesticidi di importazione ed esportazione). IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa minima:6,5%.Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Condizioni regolamentari:
S.Import and Export Pesticide Registration Certificate
Riassunto:
2933990015 3-((1h-1,2,4-triazol-1-il)metil)-1-(4-clorofenil)-4,4-dimetilpentan-3-olo.condizioni di sorveglianza:s(certificato di registrazione all'importazione o all'esportazione per i pesticidi). IVA:17,0%.aliquota di sconto fiscale:9,0%.MFN tarrif:6,5%.tariffa generale:20,0%
Cyproconazole Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | C989070-10g |
Cyproconazole |
94361-06-5 | 10g |
$843.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D500868-10g |
2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |
94361-06-5 | 97% | 10g |
$335 | 2023-09-03 | |
abcr | AB348636-10 g |
Cyproconazole; . |
94361-06-5 | 10 g |
€178.30 | 2023-07-19 | ||
abcr | AB348636-5 g |
Cyproconazole; . |
94361-06-5 | 5 g |
€134.50 | 2023-07-19 | ||
Enamine | EN300-22833606-0.05g |
2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |
94361-06-5 | 95% | 0.05g |
$19.0 | 2024-06-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce44588-10g |
Cyproconazole |
94361-06-5 | 98% | 10g |
¥981.00 | 2022-04-26 | |
LKT Labs | C9863-10 g |
Cyproconazole |
94361-06-5 | ≥95% | 10g |
$127.90 | 2023-07-11 | |
ChemScence | CS-5833-500mg |
Cyproconazole |
94361-06-5 | 98.62% | 500mg |
$50.0 | 2022-04-26 | |
eNovation Chemicals LLC | D641537-5g |
Cyproconazole |
94361-06-5 | 95% | 5g |
$500 | 2024-06-05 | |
eNovation Chemicals LLC | D500868-25g |
2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |
94361-06-5 | 97% | 25g |
$615 | 2023-09-03 |
Cyproconazole Metodo di produzione
Metodo di produzione 1
1.2 Reagents: Hydrazine Solvents: Ethanol , Isopropanol , Tetrahydrofuran ; 130 °C; 6 h, 130 °C → 175 °C
Metodo di produzione 2
- Method for preparation of cyproconazole, China, , ,
Metodo di produzione 3
- Preparation method of cyproconazole by 1-chloro-2-(4-chlorophenyl)-3-methyl-4-penten-2-ol, China, , ,
Metodo di produzione 4
1.2 Solvents: N-Methyl-2-pyrrolidone ; 145 - 150 °C; 2 h, 145 - 150 °C
- An improved process for preparation of an azole fungicide (cyproconazole), World Intellectual Property Organization, , ,
Metodo di produzione 5
- New preparation method of cyproconazole with high yield, China, , ,
Metodo di produzione 6
1.2 Reagents: Water
- Preparation method of cyproconazole, China, , ,
Metodo di produzione 7
1.2 Solvents: Dimethylformamide ; 90 °C; 90 °C → rt
1.3 Reagents: Water ; cooled
- New synthetic method of cyproconazoleHuaxue Yanjiu Yu Yingyong, 2009, 21(9), 1351-1354,
Metodo di produzione 8
1.2 Solvents: Dimethylformamide ; 12 h, 100 °C → 120 °C
1.3 Solvents: Water ; cooled
- 1,2,4-Triazole derivatives as antifungal, antiviral and antitumor agents and their preparation, pharmaceutical and agricultural compositions and use in the treatment of fungal and viral infections and cancers, World Intellectual Property Organization, , ,
Metodo di produzione 9
1.2 Reagents: Triphenylphosphine ; 3 h, 20 - 40 °C
- Preparation of cyproconazole, China, , ,
Metodo di produzione 10
1.2 Reagents: Sodium methoxide ; 0 °C; 0 °C → rt; 20 min, rt
1.3 Solvents: Acetonitrile ; rt; 7 h, rt
1.4 Reagents: Sodium methoxide Solvents: Dimethylformamide ; 0 °C; 0 °C → 100 °C; 6 h, 100 °C; 100 °C → rt
- Method for preparation of Cyproconazole from cyclopropyl methyl ketone, China, , ,
Metodo di produzione 11
- An improved process for preparation of an azole fungicide (cyproconazole), India, , ,
Metodo di produzione 12
- Method for preparing triazole germicide, China, , ,
Metodo di produzione 13
- Method for preparing cyproconazole, China, , ,
Metodo di produzione 14
- Azole derivatives, Federal Republic of Germany, , ,
Metodo di produzione 15
1.2 Reagents: Hydrazine Solvents: Ethanol , Isopropanol , Tetrahydrofuran ; 130 °C; 6 h, 130 °C → 175 °C
- Preparation of (1H-1,2,4-triazol-1-yl)alkanols via hydrazinylalkanol intermediates, Brazil, , ,
Metodo di produzione 16
- Studies on synthesis of cyproconazoleXiandai Nongyao, 2004, 3(4), 10-12,
Metodo di produzione 17
- Preparation of cyproconazole from 2,4'-dichloroacetophenone, China, , ,
Metodo di produzione 18
1.2 Reagents: Magnesium , Hydrochloric acid Solvents: Water ; 15 - 30 min, rt; rt → 5 °C
1.3 Reagents: Calcium oxide ; pH 6.7 - 7.3, 5 - 10 °C; 5 - 20 °C
1.4 Reagents: Zinc , Cuprous chloride ; 40 - 50 min, 50 - 58 °C
1.5 Solvents: Carbon tetrachloride ; 1 - 1.5 h, 50 - 58 °C; 1.6 - 2.8 h, 50 - 58 °C
- Process for synthesizing cyproconazole, China, , ,
Metodo di produzione 19
- Process for preparing cyproconazole, China, , ,
Cyproconazole Raw materials
- Allylmagnesium Bromide (ca. 13% in Ethyl Ether, ca. 0.7mol/L)
- 1,2,4-Triazole
- Dibromomethane
- Formamide
- 4-Chlorobenzonitrile
- 1-(4-chlorophenyl)-2-(1h-1,2,4-triazole-1-yl)-ethanone
- 1,2-Dibromoethane
- 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
- SODIUM 1,2,4-TRIAZOLE
- 1H-1,2,4-Triazole-1-ethanol, α-(4-chlorophenyl)-α-(1-methyl-2-propen-1-yl)-
- 1,2,4-triazole potassium
- 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane
- Magnesium, chloro(1-cyclopropylethyl)-
- 1H-1,2,4-Triazole-1-ethanol, α-(4-chlorophenyl)-α-(1-cyclopropylethyl)-, hydrochloride (1:1)
Cyproconazole Preparation Products
Cyproconazole Letteratura correlata
-
Brian G. Lake Toxicol. Res. 2018 7 697
-
Tomoya Yamada Toxicol. Res. 2018 7 681
-
Zongzhe He,Fengxu Wu,Weitong Xia,Lianshan Li,Kunming Hu,Amir E. Kaziem,Minghua Wang Analyst 2019 144 5193
-
J. A. Ferreira,V. Talamine,J. F. Facco,T. M. Rizzetti,J. M. S. Ferreira,F. A. Oliveira,O. D. Prestes,R. Zanella,M. L. Martins,M. B. Adaime,S. Navickiene,C. B. G. Bottoli Anal. Methods 2015 7 4237
-
Andrey M. Rebelo,Melina Heller,Maressa D. Dolzan,Francisco C. Deschamps,Gilberto Abate,Gustavo A. Micke,Marco T. Grassi Anal. Methods 2014 6 9469
94361-06-5 (Cyproconazole) Prodotti correlati
- 2228556-74-7(2-azido-2-(4-bromo-5-chlorothiophen-2-yl)ethan-1-ol)
- 1170091-39-0(N-cyclopropyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide)
- 853680-11-2(3-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine)
- 1428358-83-1(2-(3-methoxyphenyl)-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide)
- 2368849-95-8(6-(Hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one)
- 1286272-84-1(4-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride)
- 1142200-50-7(N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide)
- 2138027-02-6(2,2-Difluoro-3-[(oxan-2-yl)methoxy]propan-1-amine)
- 2229229-47-2(2,2-dimethyl-3-(1-methyl-1H-indol-4-yl)cyclopropane-1-carboxylic acid)
- 2680802-27-9(1-acetyl-4-(3-chlorophenyl)methylpiperidine-4-carboxylic acid)

